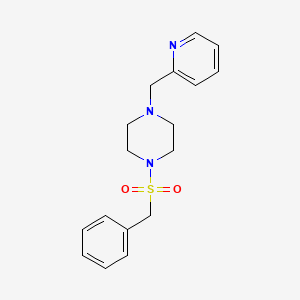amino}methyl)benzenesulfonamide](/img/structure/B10894123.png)
4-({[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl](methylcarbamothioyl)amino}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of iodophenyl, dioxotetrahydropyrrol, methylaminocarbothioyl, and benzenesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl and dioxotetrahydropyrrol intermediates, followed by their coupling through a series of reactions involving methylaminocarbothioyl and benzenesulfonamide groups. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-IODOBIPHENYL: Shares the iodophenyl group but lacks the dioxotetrahydropyrrol and benzenesulfonamide moieties.
4-HYDROXY-2-QUINOLONES: Contains a similar heterocyclic structure but differs in functional groups and overall molecular architecture.
1-(2,5-DIMETHOXY-4-IODOPHENYL)-2-AMINOPROPANE (DOI): Similar in having an iodophenyl group but differs significantly in the rest of the structure.
Uniqueness
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL][(METHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H19IN4O4S2 |
|---|---|
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[(4-sulfamoylphenyl)methyl]thiourea |
InChI |
InChI=1S/C19H19IN4O4S2/c1-22-19(29)23(11-12-2-8-15(9-3-12)30(21,27)28)16-10-17(25)24(18(16)26)14-6-4-13(20)5-7-14/h2-9,16H,10-11H2,1H3,(H,22,29)(H2,21,27,28) |
InChI-Schlüssel |
FZBUTPBYQMMWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N(CC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


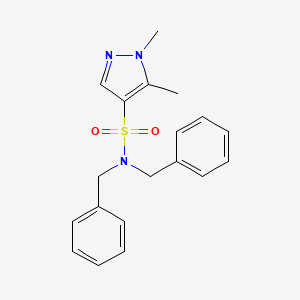
![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
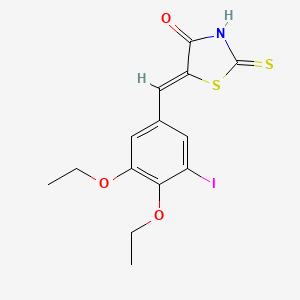
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10894067.png)
![3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B10894071.png)
![4-chloro-2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10894079.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B10894090.png)
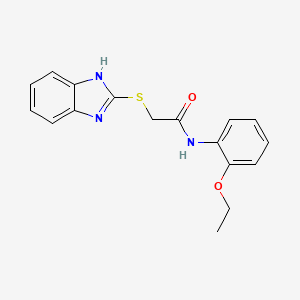
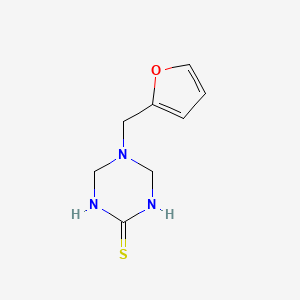
![dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10894101.png)
![3-[(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894107.png)
![7-(difluoromethyl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894113.png)
